4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O5/c1-32-15-8-7-14(9-16(15)33-2)28-20-18(25-26-28)21(31)27(11-23-20)10-17(29)24-13-5-3-12(4-6-13)19(22)30/h3-9,11H,10H2,1-2H3,(H2,22,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYYDLZDUCJXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)N)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to growth inhibition of cancer cells. The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest at the G0-G1 stage, preventing the cells from dividing and proliferating.
Biological Activity
The compound 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide belongs to a class of heterocyclic compounds that exhibit a range of biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-tubercular agent and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.4 g/mol. The structural complexity includes a triazolopyrimidine core and a dimethoxyphenyl substituent which contribute to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O₅ |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 872594-51-9 |
Anti-Tubercular Activity
Recent studies have highlighted the potential of this compound as an anti-tubercular agent. For instance, derivatives with similar triazolopyrimidine structures have shown significant activity against Mycobacterium tuberculosis. One study reported that certain derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating strong inhibitory effects against the bacterium . The specific activity of the compound has not been extensively characterized; however, its structural analogs suggest a promising anti-tubercular profile.
Kinase Inhibition Potential
The triazolopyrimidine core structure is commonly associated with kinase inhibitors. This suggests that this compound may also possess kinase inhibition properties . The exploration of its kinase inhibition is warranted given the therapeutic relevance in cancer and other diseases.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds on human cell lines such as HEK-293 cells. These studies indicate that many derivatives are non-toxic at effective concentrations against Mycobacterium tuberculosis, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, compounds with similar structural features showed promising results with low IC50 values against M. tuberculosis .
- Molecular Docking Studies : Computational studies involving molecular docking have indicated that the compound can effectively bind to target enzymes, which may play a crucial role in its biological activity . These studies help elucidate the mechanism by which the compound exerts its effects.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have indicated that this compound may serve as an effective anti-tubercular agent. Derivatives with similar triazolopyrimidine structures have shown significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM. The structural analogs suggest that this compound could possess a promising anti-tubercular profile.
Kinase Inhibition Potential
The triazolopyrimidine core is commonly associated with kinase inhibitors, indicating that this compound may also exhibit kinase inhibition properties. This aspect is particularly relevant for therapeutic applications in cancer treatment and other diseases where kinase activity plays a pivotal role.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds on human cell lines such as HEK-293 cells. These studies indicate that many derivatives are non-toxic at effective concentrations against Mycobacterium tuberculosis, suggesting a favorable safety profile for further development.
Synthesis and Evaluation
A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, compounds with similar structural features showed promising results with low IC50 values against M. tuberculosis.
Molecular Docking Studies
Computational studies involving molecular docking have indicated that the compound can effectively bind to target enzymes, which may play a crucial role in its biological activity. These studies help elucidate the mechanism by which the compound exerts its effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural, synthetic, and physicochemical distinctions between the target compound and analogous heterocyclic systems:
Structural and Functional Comparisons
- Core Heterocycle: The triazolo[4,5-d]pyrimidinone core in the target compound distinguishes it from thiazolo-pyrimidines (e.g., ) and fused pyrido-dipyrimidines (e.g., ).
- Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may improve π-π stacking interactions compared to simpler phenyl groups in compounds like 7a–c or 19 .
- The benzamide side chain contrasts with the ester groups in or thioxo functionalities in , likely increasing hydrophilicity and bioavailability.
- Synthetic Efficiency : The room-temperature synthesis of 7a–c suggests scalability advantages over microwave-assisted methods for thiazolo derivatives or multi-step fused systems like 300 .
Physicochemical and Crystallographic Insights
- Crystallinity : The ethyl ester derivative in crystallizes in an orthorhombic system (space group $ P21212_1 $) with a density of 1.409 g/cm³, whereas the target compound’s crystallinity remains uncharacterized. Substituted benzylidene groups (as in ) may induce tighter packing than the bulkier 3,4-dimethoxyphenyl group.
- Thermodynamic Stability : Thioxo groups in and dithioxo moieties in could lower melting points compared to the target compound’s amide and triazolo groups.
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR confirm the triazolopyrimidine core, acetamido linkage, and benzamide substituents . For example, the 7-oxo group appears as a singlet near δ 165 ppm in 13C NMR .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching calculated mass) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Q. Advanced
- Functional group variation : Synthesize derivatives with modified dimethoxyphenyl or benzamide groups to assess contributions to bioactivity .
- Bioassays : Test against kinase targets (e.g., CDKs) using enzymatic inhibition assays (IC50 determination) .
- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with ATP-binding pockets .
- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .
How can discrepancies in bioassay results across studies be resolved?
Q. Advanced
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentrations, pH 7.4 buffer) .
- Orthogonal assays : Validate kinase inhibition using fluorescence polarization (FP) alongside radiometric assays .
- Inter-laboratory validation : Collaborate to compare results using shared compound batches and assay protocols .
What computational methods are effective for predicting binding mechanisms with biological targets?
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., GROMACS) to study binding stability and key residues .
- Quantum chemical calculations : Use density functional theory (DFT) to analyze electron distribution in the triazolopyrimidine core and its impact on binding .
- Free energy perturbation (FEP) : Quantify binding affinity changes for derivatives with modified substituents .
What strategies are recommended for assessing metabolic stability in vitro?
Q. Advanced
- Liver microsomal assays : Incubate the compound with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
- Half-life (t1/2) calculation : Use the formula , where is the elimination rate constant derived from microsomal degradation data .
How can reaction scalability be achieved without compromising yield or purity?
Q. Advanced
- Flow chemistry : Implement continuous flow synthesis for exothermic or air-sensitive steps (e.g., amide coupling) .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of Experiments (DOE) : Optimize parameters (e.g., temperature, mixing rate) using response surface methodology .
What are the key challenges in crystallizing this compound for X-ray analysis?
Q. Advanced
- Solubility issues : Screen solvents (e.g., DMSO/water mixtures) and use vapor diffusion methods to grow single crystals .
- Polymorphism : Characterize polymorphs via DSC and PXRD to identify stable crystalline forms .
- Data collection : Use synchrotron radiation for high-resolution diffraction if crystal size is limited .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
